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C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

Cat. No.: B112835
CAS No.: 608515-43-1
M. Wt: 204.29 g/mol
InChI Key: LHILEUHATDBZOW-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Moiety in Contemporary Drug Discovery and Development

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets with high affinity and selectivity. Thiazole-containing compounds exhibit a diverse array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antipsychotic properties.

The significance of the thiazole moiety is underscored by its presence in numerous FDA-approved drugs. For instance, the antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, features a thiazole ring that is crucial for its activity as a protease inhibitor. Another example is the second-generation cephalosporin (B10832234) antibiotic, Cefixime, which contains an aminothiazole group. The sustained interest in thiazole derivatives stems from their favorable pharmacokinetic profiles and the potential for chemical modification at multiple positions on the ring, allowing for the fine-tuning of their biological activity.

Historical Context and Evolution of Biologically Active Thiazole-Containing Compounds

The journey of thiazole derivatives in medicinal chemistry began with the discovery of sulfathiazole (B1682510) in the late 1930s, one of the first commercially available sulfonamide antibiotics. This discovery marked a significant milestone in the fight against bacterial infections and highlighted the therapeutic potential of the thiazole scaffold. Following this, the identification of the thiazole ring in the structure of thiamine (B1217682) (Vitamin B1) further solidified its importance in biological systems.

Over the decades, the synthesis of novel thiazole-containing compounds has evolved significantly, with the development of more efficient and versatile synthetic methodologies. This has enabled the exploration of a vast chemical space and the generation of extensive libraries of thiazole derivatives for biological screening. The continuous research and development in this area have led to the discovery of potent and selective agents for a variety of diseases, establishing the thiazole ring as a time-honored and valuable component in the medicinal chemist's toolbox.

Rationale for Investigating C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE as a Promising Scaffold

This compound has garnered attention as a promising scaffold in pharmaceutical research due to its unique combination of structural features. It serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurology. nih.gov

The structure of this compound incorporates a 2-benzyl substituted thiazole ring with a methylamine (B109427) group at the 4-position. The benzyl (B1604629) group at the 2-position can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, which can contribute to binding affinity. The methylamine group at the 4-position provides a key site for further chemical modification, allowing for the introduction of diverse functional groups to modulate the compound's physicochemical properties and biological activity. This structural arrangement enhances its reactivity and interaction with biological systems, making it a valuable intermediate in the synthesis of bioactive molecules. nih.gov

The reactivity profile of this compound is influenced by the electronic nature of the thiazole ring and the presence of the benzyl and methylamine substituents. The thiazole ring itself is an electron-rich system, and the substituents can further modulate its reactivity. The primary amine of the methylamine group is a nucleophilic center, readily participating in reactions such as acylation, alkylation, and Schiff base formation, which are fundamental transformations in the synthesis of pharmaceutical compounds. This reactivity profile, combined with its structural features, makes this compound an attractive starting point for the development of novel therapeutic agents with improved efficacy and selectivity. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 608515-43-1 nih.gov
Molecular Formula C11H12N2S nih.gov
Molecular Weight 204.3 g/mol nih.gov
Appearance Dark brown liquid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2S B112835 C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE CAS No. 608515-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHILEUHATDBZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610156
Record name 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-43-1
Record name 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for C 2 Benzyl Thiazol 4 Yl Methylamine and Its Analogues

Established Synthetic Routes to the Thiazole (B1198619) Core of C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

The synthesis of the 2-benzyl-thiazole core is fundamental to the creation of this compound. Several established methods in heterocyclic chemistry provide access to this essential scaffold.

Hantzsch Reaction and Related Cyclization Protocols

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring. encyclopedia.pub This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. In the context of this compound, a key precursor would be a 4-substituted-1-halo-butan-2-one derivative, which reacts with phenylacetamide (or a related thioamide) to furnish the 2-benzyl-4-substituted thiazole.

A general representation of the Hantzsch synthesis applicable to the target scaffold is depicted below:

Scheme 1: General Hantzsch thiazole synthesis.

Reactant AReactant BProductReference
α-haloketoneThioamide2,4-disubstituted thiazole encyclopedia.pub
1-chloro-4-(protected-amino)butan-2-onePhenylthioacetamideProtected this compoundHypothetical

The reaction mechanism proceeds through the initial formation of a thioether intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The versatility of the Hantzsch reaction allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials.

Condensation Reactions for Thiazole Scaffold Formation

Beyond the classic Hantzsch synthesis, other condensation reactions are pivotal in forming the thiazole scaffold. One such approach involves the reaction of 2-aminothiophenol with aldehydes. While this method is more commonly associated with the synthesis of benzothiazoles, variations of this condensation chemistry can be adapted for the synthesis of substituted thiazoles. For instance, the condensation of a β-ketoaldehyde or a related dicarbonyl compound with a source of sulfur and ammonia can lead to the formation of the thiazole ring.

Furthermore, multicomponent reactions have emerged as powerful tools in heterocyclic synthesis. A one-pot reaction involving an aldehyde, an amine, and a sulfur source can, under the right catalytic conditions, lead to the formation of highly substituted thiazoles. For the synthesis of the target compound, a plausible multicomponent strategy could involve phenylacetaldehyde, a protected aminoacetaldehyde, and a sulfur-donating reagent.

Utilization of Thiourea and its Derivatives in Thiazole Ring Construction

Thiourea and its derivatives are widely used reagents in the synthesis of 2-aminothiazoles. By reacting an α-haloketone with thiourea, a 2-aminothiazole (B372263) is readily obtained. While the target compound is not a 2-aminothiazole, this methodology is crucial for the synthesis of closely related analogues and can be adapted. For instance, a 2-hydrazinothiazole, synthesized from an α-haloketone and thiosemicarbazide, can undergo further reactions to introduce the benzyl (B1604629) group at the C2 position.

Moreover, domino alkylation-cyclization reactions of substituted propargyl bromides with thiourea derivatives have been reported to yield 2-aminothiazoles. This approach offers a convergent route to the thiazole core, where the substituents at the C4 and C5 positions can be pre-installed on the propargyl bromide starting material.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the 2-benzyl-thiazole core is established, a variety of functionalization and derivatization strategies can be employed to introduce structural diversity. These modifications can be targeted at different positions of the thiazole ring or at the amine linkage.

Positional Modifications on the Thiazole Ring (e.g., C2, C4, C5 Substitutions)

The thiazole ring exhibits distinct reactivity at its different carbon positions, which can be exploited for selective functionalization.

C2 Position: While the benzyl group is already present at the C2 position in the target scaffold, it is noteworthy that the C2-proton of thiazoles can be deprotonated by strong bases like organolithium reagents. pharmaguideline.com This allows for the introduction of various electrophiles at this position in related thiazole systems. Furthermore, palladium- and copper-catalyzed C-H activation provides a modern approach for the arylation of the C2 position of thiazoles. nih.gov

C4 Position: The methylamine (B109427) group at the C4 position is a key feature of the target compound. This functionality is often introduced by first synthesizing a 2-benzyl-4-(halomethyl)thiazole, which can then undergo nucleophilic substitution with ammonia or a protected amine equivalent. Alternatively, a 2-benzylthiazole-4-carboxaldehyde can be synthesized, which can then be converted to the methylamine via reductive amination. pearson.comorganic-chemistry.org

C5 Position: The C5 position of the thiazole ring is generally the most susceptible to electrophilic substitution. researchgate.net Halogenation, nitration, and sulfonation reactions typically occur at this position, especially when an electron-donating group is present at C2. pharmaguideline.com This allows for the introduction of a handle for further functionalization, such as cross-coupling reactions. For instance, a C5-brominated 2-benzyl-thiazole derivative can undergo Suzuki or Stille coupling to introduce new aryl or alkyl groups.

Modification SiteReaction TypeReagentsPotential Outcome
C2C-H ArylationAryl halide, Pd/Cu catalystIntroduction of an additional aryl group on the benzyl substituent
C4Nucleophilic Substitution2-benzyl-4-(chloromethyl)thiazole, amineSynthesis of various N-substituted analogues
C5HalogenationN-Bromosuccinimide (NBS)Introduction of a bromine atom for further cross-coupling

Diversification of the Amine Linkage and its Derivatives

The primary amine of this compound serves as a versatile anchor point for a wide range of chemical modifications, leading to a diverse library of derivatives.

N-Alkylation: The primary amine can be readily alkylated using alkyl halides or through reductive amination with aldehydes and ketones. mdpi.comresearchgate.net This allows for the synthesis of secondary and tertiary amines with a variety of substituents.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This introduces a carbonyl group, which can alter the electronic and steric properties of the molecule.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamide derivatives. nih.gov Sulfonamides are a common functional group in medicinal chemistry and can significantly impact the biological activity of a molecule.

The following table summarizes some of the key derivatization reactions of the amine group:

Reaction TypeReagentsFunctional Group Introduced
N-AlkylationAlkyl halide, baseSecondary/tertiary amine
Reductive AminationAldehyde/ketone, reducing agentSecondary/tertiary amine
N-AcylationAcyl chloride, baseAmide
N-SulfonylationSulfonyl chloride, baseSulfonamide

These functionalization strategies provide a robust toolbox for the medicinal chemist to explore the structure-activity relationships of this compound derivatives in the pursuit of novel therapeutic agents.

Analytical and Spectroscopic Characterization of Synthesized Analogues

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are crucial analytical techniques for the structural elucidation and characterization of this compound and its analogues. These methods provide valuable information regarding the functional groups present and the electronic properties of the molecular structure.

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2-benzyl-thiazole derivatives, characteristic absorption bands confirm the presence of the thiazole ring and its substituents.

Key vibrational frequencies observed in the IR spectra of related thiazole structures include:

N-H Stretching: The N-H group in the primary amine of this compound or in the hydrazinyl moiety of analogues typically appears as a signal in the region of 3100-3500 cm⁻¹. For instance, in some thiazole-hydrazone conjugates, the N-H stretch is observed around 3066 cm⁻¹ urfu.ru.

Aromatic C-H Stretching: The stretching vibrations of C-H bonds in the benzyl group's aromatic ring and the thiazole ring are generally found just above 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (imine) within the thiazole ring is a key feature, with its stretching vibration typically appearing in the 1650-1450 cm⁻¹ range. In various thiazole derivatives, this C=N stretching of the thiazole and hydrazone moieties has been recorded at approximately 1633-1484 cm⁻¹ urfu.runanobioletters.com.

C-S Stretching: The carbon-sulfur bond within the thiazole ring gives rise to a characteristic absorption, although it can be weak. This band is typically observed in the 800-600 cm⁻¹ region. For example, a C-S group resonance was noted at 709 cm⁻¹ in a synthesized thiazole-hydrazone conjugate urfu.ru.

The table below summarizes typical IR absorption data for functional groups found in thiazole derivatives.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Reference Compound(s)
N-HStretching3062 - 3317Thiazole-hydrazone derivatives urfu.ru
Aromatic C-HStretching3015 - 31082-(4-methoxyphenyl)benzo[d]thiazole, Thiazole derivatives researchgate.netsciforum.net
C=N (Thiazole ring)Stretching1474 - 1633Thiazole-hydrazone & N-phenylthiazol-2-amine derivatives urfu.runanobioletters.com
C=O (Analogue)Stretching16952-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one mdpi.com
C-S (Thiazole ring)Stretching709 - 769Thiazole-hydrazone derivatives urfu.ru

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π-π* and n-π* transitions of conjugated systems and aromatic rings. For this compound and its analogues, the UV-Vis spectrum is characterized by absorption bands related to the conjugated thiazole and benzyl moieties.

The maximum absorption (λ_max) for thiazole derivatives typically falls in the range of 320-410 nm, which can be attributed to π–π* electronic transitions within the aromatic systems urfu.ru. The position and intensity of these absorption bands are influenced by the specific substituents on the thiazole and phenyl rings, as well as the solvent used for the analysis urfu.ruresearchgate.net. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum researchgate.net.

Below is a table showing representative UV-Vis absorption data for thiazole analogues.

Compound ClassSolventλ_max (nm)Transition
Thiazole-hydrazone conjugatesVarious326 - 366π–π urfu.ru
2-Arylbenzothiazole derivativesEthanol372 - 406Charge-transfer researchgate.net
Substituted ThiazolidinonesN/A348 - 406π–π / ICT scielo.org.za

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound with a high degree of confidence. These techniques are indispensable for confirming the identity of newly synthesized molecules like this compound and its analogues.

For this compound, the molecular formula is C₁₁H₁₂N₂S, corresponding to a monoisotopic mass of approximately 204.0721 Da. In an MS experiment, this compound would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) at m/z 205.0799 in positive ion mode.

HRMS analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For thiazole derivatives, HRMS data are consistently used to confirm that the experimentally measured mass aligns with the calculated mass for the proposed structure, often to within a few parts per million (ppm). For example, in the characterization of various thiazole derivatives, the observed m/z values from HRMS were found to be in close agreement with the calculated values, thereby confirming their molecular formulas urfu.runanobioletters.commdpi.commdpi.com.

The table below presents HRMS data for several thiazole analogues, demonstrating the accuracy of this technique.

Compound / AnalogueMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺ / [M]⁺Reference
2-Benzyl-1,3-thiazoleC₁₀H₉NS176.05286 (Predicted)175.04557 (Monoisotopic) nih.govuni.lu
4-(4-fluorophenyl)-N-(p-tolyl)thiazol-2-amineC₁₆H₁₃FN₂S285.0817285.0856 nanobioletters.com
4-(4-nitrophenyl)-N-(3-(trifluoromethyl)phenyl)thiazol-2-amineC₁₆H₁₀F₃N₃O₂S366.0479366.0519 nanobioletters.com
Thiazole-hydrazone derivativeC₁₇H₁₁F₄N₃SN/A365.8 [M]⁺ urfu.ru
Thiazole-hydrazone derivativeC₁₅H₁₃N₃OSN/A283.80 [M]⁺ urfu.ru

Tandem mass spectrometry (MS/MS or MSⁿ) can further be used to study the fragmentation patterns of the parent ion, providing additional structural information and confirming the connectivity of the atoms within the molecule scielo.org.mx.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and conformation of a molecule. For novel compounds such as this compound and its analogues, single-crystal X-ray diffraction is the gold standard for unambiguous structure verification.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

While specific crystallographic data for this compound is not available, studies on closely related thiazole derivatives demonstrate the utility of this technique. For example, the crystal structure of Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate was determined to confirm the success of a chemical reduction and to study its structural features mdpi.com. The analysis revealed the compound crystallized in the monoclinic system with the space group P2₁/c mdpi.com. Similarly, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole provided detailed geometric parameters, including the C—C—C angle at the methylene (B1212753) bridge, which was found to be 114.28 (4)° nih.gov. This type of data is invaluable for understanding steric interactions and conformational preferences.

The table below lists key parameters that are typically determined from an X-ray crystallographic study of a thiazole analogue.

ParameterDescriptionExample Value / Information
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
Bond LengthsThe distance between the nuclei of two bonded atoms.C-S, C-N, C-C distances in Å
Bond AnglesThe angle formed between three connected atoms.C-C-C angle at methylene group: 114.28 (4)° nih.gov
Torsion AnglesThe dihedral angle between planes defined by bonded atoms.Defines the conformation of flexible side chains.
Intermolecular InteractionsNon-covalent interactions like hydrogen bonds and π-stacking.C—H⋯N contacts, pairing of triazole rings nih.gov

This comprehensive structural information is critical for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the physicochemical properties of the compound.

Biological Activities and Pharmacological Potential of C 2 Benzyl Thiazol 4 Yl Methylamine and Its Analogues

Anticancer Activity Profiling

The benzyl-thiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Analogues of C-(2-benzyl-thiazol-4-yl)-methylamine have been extensively studied for their ability to combat cancer through various mechanisms, including inducing cell death and inhibiting proliferation.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines (e.g., MCF7, HepG2, HCT116, HeLa)

Derivatives of 2-amino-5-benzylthiazole have demonstrated notable cytotoxic effects against a range of human cancer cell lines. ukrbiochemjournal.orgresearchgate.net Studies have shown that these compounds can effectively suppress the growth of breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) cells. mdpi.comresearchgate.netbohrium.com

For instance, a novel series of thiazole (B1198619) derivatives was assessed for their ability to suppress the growth of MCF-7 and HepG2 cancer cell lines. mdpi.com Among the synthesized compounds, certain analogues showed potent inhibitory activity. One particular derivative, compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one), was found to be the most active, with IC50 values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, which was more potent than the standard drug Staurosporine in the MCF-7 line. mdpi.com

Another study on benzo[d]thiazole derivatives reported significant cytotoxicity against the HepG2 cell line, with some compounds exhibiting IC50 values as low as 0.18 to 0.32 µM. researchgate.netbohrium.com Similarly, research on other thiazole analogues has demonstrated cytotoxicity against various cell lines, underscoring the potential of this chemical class in cancer therapy. researcher.lifemdpi.com

Table 1: In Vitro Cytotoxicity (IC50) of Selected Thiazole Analogues

Compound Cell Line IC50 (µM) Source
Compound 4c * MCF-7 2.57 ± 0.16 mdpi.com
Compound 4c * HepG2 7.26 ± 0.44 mdpi.com
Staurosporine (Standard) MCF-7 6.77 ± 0.41 mdpi.com
Staurosporine (Standard) HepG2 8.4 ± 0.51 mdpi.com
Compound 8h HepG2 0.21 researchgate.netbohrium.com
Compound 15i HepG2 0.18 researchgate.netbohrium.com
Doxorubicin (Standard) HeLa >10 researchgate.netbohrium.com

*2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one

Investigation of Apoptosis Induction and Mitochondrial Pathway Involvement

A primary mechanism through which benzyl-thiazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway. nih.govnih.gov

Studies on novel 2-amino-5-benzylthiazole derivatives in human leukemia cells revealed that these compounds induce the cleavage of PARP1 and caspase-3, which are key executioners of apoptosis. ukrbiochemjournal.orgresearchgate.net Furthermore, their application led to an increase in the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG). ukrbiochemjournal.org Concurrently, a decrease in the level of the anti-apoptotic protein Bcl-2 was observed, tipping the cellular balance towards cell death. ukrbiochemjournal.orgresearchgate.net These findings strongly suggest that the mitochondrial pathway is centrally involved in the apoptotic process initiated by these thiazole derivatives. ukrbiochemjournal.org

Electron microscopy studies of lymphoma cells treated with a thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, showed clear signs of apoptosis, including deformation and disintegration of the nucleus, destruction of the plasma membrane, and changes in mitochondrial shape. lnu.edu.ua Another study confirmed that a thiazole derivative, compound 4c , increased the percentage of early and late apoptosis from a baseline of 0.51% and 0.29% in untreated MCF-7 cells to 22.39% and 9.51%, respectively. mdpi.com

Modulation of Cell Proliferation and Viability

In addition to inducing apoptosis, analogues of this compound have been shown to inhibit the proliferation of cancer cells. nih.govnih.gov The anti-proliferative activity is a key aspect of their anticancer profile. For example, a series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were evaluated for their antiproliferative activity against U-937 and SK-MEL-1 cancer cell lines, with the most active compounds showing IC50 values in the range of 5.7 to 12.2 μM. nih.govnih.gov

The modulation of cell viability is often linked to the compound's ability to interfere with the cell cycle. Research has shown that certain thiazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com For instance, compound 4c was found to cause cell cycle arrest at the G1/S phase and increased the accumulation of cancer cells in the pre-G1 phase by 37.36% in MCF-7 cells compared to untreated cells. mdpi.com

Neurological and Central Nervous System (CNS) Activity

The benzothiazole (B30560) scaffold is not only relevant in oncology but also holds significant promise for treating neurological and central nervous system disorders. Its derivatives have been investigated for a range of conditions, including neurodegenerative diseases and epilepsy. nih.govresearchgate.net

Research into Neurological Disorders (e.g., Alzheimer's Disease)

Thiazole and its derivatives are being actively explored as multi-target therapeutic agents for Alzheimer's disease (AD). nih.gov The multifaceted nature of AD pathology suggests that compounds capable of hitting multiple targets may offer improved therapeutic outcomes. eurekaselect.com

Research has focused on the ability of benzothiazole derivatives to inhibit key enzymes involved in AD pathogenesis, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). eurekaselect.comresearchgate.net Inhibition of AChE, for instance, increases the levels of the neurotransmitter acetylcholine (B1216132), which is deficient in AD patients. One study synthesized a series of benzothiazole derivatives, with the most active compound showing a remarkable IC50 value of 15.26 µM against AChE. eurekaselect.com Another study identified a benzothiazole derivative (compound 4f ) with potent dual inhibitory activity against AChE (IC50 = 23.4 nM) and MAO-B (IC50 = 40.3 nM). researchgate.net

Furthermore, some thiazole-based compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govresearchgate.net By preventing the formation of these toxic plaques, these compounds may help to slow the progression of the disease. researchgate.net

Evaluation of Anticonvulsant Properties

The therapeutic potential of thiazole derivatives extends to the treatment of epilepsy. nih.gov Various analogues have been synthesized and evaluated for their anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests. ptfarm.plmdpi.com

The structural features of the thiazole ring are considered important for this activity. A review of the anticonvulsant profile of benzothiazoles highlights their potential in developing new antiepileptic drugs. nih.govresearchgate.net However, structure-activity relationship studies have shown that the nature of the substituent group is critical. For instance, one study on triazole derivatives noted that while small alkyl groups were associated with anticonvulsant activity, the presence of larger groups, such as a benzyl (B1604629) substituent, led to a loss of activity in that specific chemical series. nih.gov This underscores the importance of precise structural modifications in designing effective anticonvulsant agents based on the thiazole scaffold.

Enzyme Inhibition in Neurological Pathways (e.g., Cholinesterases, Glycogen Synthase Kinase-3 Beta (GSK-3β), Beta-Secretase 1 (BACE-1))

The thiazole scaffold, a core component of this compound, is integral to the development of enzyme inhibitors targeting neurological disorders. chemimpex.com Analogues incorporating this structure have demonstrated significant potential in modulating enzymes critical to neurodegenerative diseases like Alzheimer's. nih.gov Specifically, a series of twenty-four benzimidazole-based thiazole derivatives were synthesized and evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

All tested analogues showed good inhibitory potential against both cholinesterase enzymes, with IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BuChE. nih.gov These results are notable when compared to the standard drug Donepezil, which has IC50 values of 2.16 ± 0.12 µM and 4.5 ± 0.11 µM for AChE and BuChE, respectively. nih.gov The structure-activity relationship (SAR) studies indicated that the potency of these inhibitors was primarily determined by the number, type, and position of substituents on the phenyl rings. nih.gov Molecular docking studies further supported these experimental findings, illustrating the interaction between the most active derivatives and the amino acids in the enzyme's active site. nih.gov The parent compound, (2-Benzyl-thiazol-4-yl)methylamine, serves as a valuable building block in biochemical research for exploring such enzyme inhibition and receptor binding processes. chemimpex.com

Histamine (B1213489) Receptor Modulation (e.g., H3 Receptor Antagonism)

Thiazole derivatives have been investigated as non-imidazole ligands for histamine receptors, particularly as antagonists for the H3 receptor. The H3 receptor is found predominantly in the brain and acts as an autoreceptor that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonism of this receptor leads to stimulant and nootropic effects, making it a therapeutic target for several central nervous system disorders, including sleep disorders, epilepsy, and neurodegenerative conditions like Alzheimer's disease. wikipedia.orgnih.gov

In studies of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives, the position of substitution on the thiazole ring was found to be critical for H3 receptor antagonist activity. nih.gov It was observed that substitution at the 5-position of the thiazole ring is generally favorable for activity, while having the substituent at the 4-position, as in the structural class of this compound, often leads to a significant decrease in potency. nih.govnih.gov For instance, one of the most potent compounds in a related series, which bears an N-methyl-N-phenylpropyl moiety, featured substitution at the 5-position and exhibited a pA2 value of 8.27. nih.gov Another analogue with a benzyl substituent also showed high potency (pA2 = 8.38). nih.gov

Antimicrobial Efficacy

Thiazole and its fused-ring analogue, benzothiazole, are core structures in a multitude of compounds demonstrating a wide spectrum of antimicrobial activities. rsc.orgbiointerfaceresearch.com These derivatives have been extensively studied for their efficacy against various pathogenic microorganisms, including bacteria, fungi, and parasites. uop.edu.joresearchgate.netnanobioletters.com

Antibacterial Spectrum Analysis (Gram-positive and Gram-negative Bacteria)

Analogues of this compound have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov A synthesized series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, displayed significant activity. rsc.org One derivative with an isopropyl substitution exhibited a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative). rsc.org

Other studies on benzothiazole derivatives have also reported broad-spectrum activity. nih.govekb.eg For example, certain benzothiazole-based thiazole compounds showed potency comparable to standard drugs like chloramphenicol (B1208) and cephalothin (B1668815) against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). ekb.eg Similarly, 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were effective against a range of bacterial pathogens, with many derivatives showing higher potency than the reference drug ampicillin. nih.gov The antibacterial action is often influenced by substitutions on the core structure; for instance, the presence of chloro or phenyl groups can enhance activity by increasing lipophilicity and interaction with microbial membranes. ekb.egnih.gov

Antifungal Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The thiazole moiety is a key pharmacophore in the development of antifungal agents. Various derivatives have been evaluated for their efficacy against clinically relevant fungal strains, including Candida albicans and Aspergillus niger. nanobioletters.comnih.govnih.gov

In one study, a series of 1,3-thiazole and benzo[d]thiazole derivatives were assessed for their in vitro antimicrobial activity. nih.gov A 2-phenyl-1,3-thiazole derivative with a 4-hydroxyphenyl group at the 2-position of the thiazole ring showed an MIC of 125–150 μg/mL against A. niger. nih.gov Another study on thiazolylhydrazone derivatives reported MICs ranging from 0.125 to 16.0 μg/mL against C. albicans. nih.gov Compounds from this series not only demonstrated in vitro efficacy but also prolonged the survival of Galleria mellonella larvae in an in vivo infection model and reduced the fungal burden in murine models of oral and systemic candidiasis. nih.gov Furthermore, some polyfluorinated 2-benzylthiobenzothiazol derivatives have been identified as promising lead compounds for developing novel fungicides. uop.edu.jo

Specific Pathogen Targeting and Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potency of thiazole and benzothiazole derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth. nih.gov Numerous studies have reported MIC values for these compounds against a variety of specific pathogens, highlighting their potential as targeted antimicrobial agents. nih.govnih.govnih.govmalariaworld.org

For instance, a benzothiazole derivative substituted with a CH3 group at the 4th position of a phenyl ring showed maximum activity against B. subtilis with an MIC of 1.9 μg/mL, comparable to the standard drug ciprofloxacin (B1669076) (MIC = 0.9 μg/mL). nih.gov Another study identified a thiazolidinone derivative that exhibited an MIC of 0.10–0.25 mg/mL against Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus. nih.gov The tables below summarize MIC data from various studies on different analogues.

Antibacterial MIC Values for Thiazole Analogues
Compound/AnaloguePathogenGram StainMIC (µg/mL)Reference
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamideS. aureusPositive3.9 rsc.org
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamideA. xylosoxidansNegative3.9 rsc.org
Benzothiazole Derivative (11a)L. monocytogenesPositive100 - 250 nih.gov
Benzothiazole Derivative (11a)S. aureusPositive100 - 250 nih.gov
Benzothiazole Derivative (11a)P. aeruginosaNegative100 - 250 nih.gov
Benzothiazole Derivative (11a)E. coliNegative100 - 250 nih.gov
Benzothiazole Derivative (83a)E. faecalisPositive8 nih.gov
Benzothiazole Derivative (83b/83c)S. aureusPositive8 nih.gov
Benzothiazole Derivative (63a)B. subtilisPositive1.9 nih.gov
Antifungal MIC Values for Thiazole Analogues
PathogenCompound/AnalogueMIC (µg/mL)Reference
C. albicansThiazolylhydrazone Derivative (1)0.125 - 2.0 nih.gov
C. albicansThiazolylhydrazone Derivative (2)0.125 - 2.0 nih.gov
C. albicansThiazolylhydrazone Derivative (3)0.125 - 2.0 nih.gov
C. albicansThiazolylhydrazone Derivative (4)8.0 - 16.0 nih.gov
A. niger2-phenyl-1,3-thiazole derivative (12)125 - 150 nih.gov

Anti-parasitic Activity (e.g., Antimalarial, Antifilarial)

The therapeutic utility of thiazole-containing compounds extends to anti-parasitic applications, with significant research highlighting their potential against malaria and filariasis. unl.ptnih.gov

Antimalarial Activity: Benzothiazole analogues have emerged as promising substances for treating malaria. researchgate.netnih.govmalariaworld.org Systematic reviews have identified numerous benzothiazole derivatives with potent antiplasmodial activity against various strains of the malaria parasite, Plasmodium falciparum. researchgate.netmalariaworld.orgnih.govmalariaworld.org These compounds exhibit different antimalarial mechanisms, including the inhibition of P. falciparum enzymes in vitro and the reduction of blood parasites in vivo. researchgate.netmalariaworld.org Structure-activity relationship studies suggest that the substitution pattern on the benzothiazole scaffold is crucial for determining the antimalarial activity. researchgate.netnih.govmalariaworld.org Thiazole hydrazine (B178648) derivatives have also shown moderate to good antimalarial activity against P. falciparum, with one compound exhibiting a promising IC50 value close to that of the standard drug quinine. nanobioletters.com

Antifilarial Activity: Derivatives of the related benzazole class have been evaluated for their antimicrofilarial effects. nih.gov A comparative study of eighteen 2-tert-butylbenzazole derivatives in Mastomys natalensis infected with various filarial worms (Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, or B. pahangi) showed that all tested compounds were effective against the microfilariae of all four species. nih.gov Within this class, benzothiazole analogues were invariably more potent than the corresponding benzoxazole (B165842) derivatives. nih.gov In another study, certain chalcone-thiazole derivatives were assessed for their activity against the human lymphatic filarial parasite B. malayi, with one compound showing 100% embryostatic activity in an in vivo model. rsc.org

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic effects. These properties are attributed to their ability to interfere with various inflammatory pathways and mediators.

Research has shown that benzylamine (B48309) and methylamine (B109427), which are structurally related to the subject compound, can reduce the production of pro-inflammatory mediators. Specifically, they have been found to decrease nitric oxide and tumor necrosis factor-alpha (TNF-α) levels. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in liver and lung tissues. nih.gov The anti-inflammatory effects of these compounds are linked to the metabolites produced by semicarbazide-sensitive amine oxidase (SSAO). nih.gov

The anti-inflammatory action of thiazole derivatives is often linked to their ability to inhibit COX and LOX enzymes. These enzymes are key to the production of prostaglandins (B1171923) and leukotrienes, which are significant inflammatory mediators. nih.gov

Some thiazole and thiazolidinone derivatives have been identified as dual inhibitors of COX and LOX. nih.gov For instance, certain thymol-3,4-disubstituted thiazole hybrids have shown potent in vitro inhibitory activity against COX-2, with some compounds exhibiting selectivity higher than the commercial drug celecoxib. nih.gov Additionally, some 4-arylthiazole derivatives have demonstrated 5-LOX inhibitory activity. nih.gov The modulation of these enzymes is a critical mechanism behind the anti-inflammatory properties of these compounds.

Table 1: Inhibition of COX/LOX Enzymes by Thiazole Analogues
Compound TypeEnzyme TargetObserved EffectReference
Thymol-3,4-disubstituted thiazole hybridsCOX-2Potent in vitro inhibitory activity, some with higher selectivity than celecoxib. nih.gov
4-arylthiazole derivatives5-LOXDemonstrated 5-LOX inhibitory activity. nih.gov
Thiazole and thiazolidinone derivativesCOX/LOXIdentified as dual inhibitors. nih.gov

Antiviral and Anti-HIV Activity

The thiazole scaffold is a key component in numerous compounds exhibiting a wide range of antiviral activities. nih.gov Thiazole derivatives have been investigated for their efficacy against various viruses, including Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV), and others. nih.govnih.gov

Certain thiazole C-nucleosides have shown significant in vitro activity against herpes virus, parainfluenza virus, and rhinovirus. nih.gov The antiviral action of these compounds is linked to their ability to inhibit guanine (B1146940) nucleotide biosynthesis. nih.gov

In the context of HIV, novel benzimidazolyl derivatives containing a butenoic acid moiety, which can be considered analogues, have demonstrated good to moderate anti-HIV-1 activity in cell cultures with no significant cytotoxicity. nih.gov Docking studies suggest that these compounds may exert their anti-HIV-1 potency through the inhibition of the integrase enzyme. nih.gov One of the most active compounds in a study, compound 13g, showed an EC50 value of 40 μM. nih.gov

Table 2: Antiviral and Anti-HIV Activity of Thiazole Analogues
Compound TypeVirus TargetMechanism of Action (if known)Key FindingsReference
Thiazole C-nucleosidesHerpes virus, parainfluenza virus, rhinovirusInhibition of guanine nucleotide biosynthesisSignificant in vitro antiviral activity. nih.gov
Benzimidazolyl DKA derivativesHIV-1Integrase inhibition (proposed)Good to moderate potency with no significant cytotoxicity. Compound 13g had an EC50 of 40 μM. nih.gov

Other Investigated Biological Activities

Beyond their anti-inflammatory and antiviral properties, this compound and its analogues have been explored for other significant biological activities.

Several studies have highlighted the antioxidant capabilities of thiazole derivatives. These compounds can interact with and neutralize free radicals, which are implicated in cellular damage and various disease processes. The antioxidant activity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. mdpi.comnih.gov

For example, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were screened for their DPPH free radical scavenging activity, with some compounds demonstrating moderate antioxidant effects. nih.gov Similarly, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been tested for their antioxidant properties, showing significant interaction with the DPPH radical. mdpi.comnih.gov

Table 3: Antioxidant Activity of Thiazole Analogues
Compound TypeAssayResultsReference
2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivativesDPPH free radical scavengingModerate antioxidant activities with IC50 values ranging from 15.3 to 19.6 μm for the most active compounds. nih.gov
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxidesDPPH radical scavengingHigh interaction with DPPH, with scavenging activity between 64.5–81% after 20 minutes for some derivatives. mdpi.comnih.gov

This compound and its analogues have been investigated for their ability to inhibit various enzymes, indicating their potential as therapeutic agents for a range of conditions. chemimpex.com

Urease Inhibition: Urease is an enzyme that plays a role in certain bacterial infections. nih.gov Novel bi-heterocyclic propanamides derived from a thiazole structure have exhibited very promising activity against this enzyme. nih.gov

α-Glucosidase Inhibition: α-Glucosidase inhibitors are important in managing type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govacs.org Several thiazole-containing heterocyclic compounds have shown potent α-glucosidase inhibitory activity, in some cases stronger than the standard drug acarbose. nih.govacs.org For instance, certain 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde demonstrated strong enzyme inhibitory potential. nih.govacs.org

Table 4: Enzyme Inhibition by Thiazole Analogues
EnzymeCompound TypeSignificanceReference
UreaseBi-heterocyclic propanamidesPromising activity against urease, relevant for certain bacterial infections. nih.gov
α-Glucosidase2,3-dihydroquinazolin-4(1H)-onesPotent inhibition, stronger than acarbose, relevant for type 2 diabetes management. nih.govacs.org

Receptor Binding and Selectivity Studies

While specific receptor binding and selectivity data for this compound are not extensively detailed in publicly available research, the broader class of thiazole derivatives has been the subject of numerous pharmacological studies. These investigations reveal that the thiazole nucleus can be readily modified to create ligands with high affinity and selectivity for a variety of biological targets, particularly receptors implicated in neurological disorders. The structural features of this compound, notably the benzyl group and the methylamine substituent, provide key points for chemical modification to optimize receptor interactions and pharmacokinetic properties.

Research into analogous structures indicates that thiazole-containing compounds can be tailored to interact with a range of receptors. For instance, derivatives have been synthesized and evaluated for their activity at histamine H3 receptors, which are involved in regulating neurotransmitter release and are a target for cognitive disorders. Other studies have focused on developing thiazole-based ligands for sigma receptors, which are implicated in a variety of central nervous system functions and are targets for the treatment of pain and psychiatric conditions.

The general approach in these studies involves the synthesis of a library of analogues where substituents on the thiazole ring and associated aromatic groups are systematically varied. These compounds are then screened against a panel of receptors to determine their binding affinities (often expressed as Ki or IC50 values) and selectivity. High selectivity is a crucial attribute for a drug candidate as it minimizes off-target effects and reduces the potential for adverse reactions. The data from these screening assays guide further structural modifications in a process known as structure-activity relationship (SAR) optimization, with the goal of identifying a lead compound with the desired pharmacological profile.

Below is an interactive table summarizing the receptor binding data for representative thiazole analogues, illustrating the potential of this chemical class.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Selectivity Profile
Analogue AHistamine H315>100-fold vs H1, H2, H4
Analogue BSigma-15.2>200-fold vs Sigma-2
Analogue CDopamine D250Moderate vs 5-HT2A
Analogue DMuscarinic M125Selective vs M2-M5

Note: The data in this table is illustrative of the activities of thiazole analogues and does not represent compounds directly derived from this compound.

Applications in Agricultural Chemistry and Crop Protection

The utility of the thiazole scaffold extends beyond pharmaceuticals into the realm of agricultural chemistry. Thiazole derivatives have been successfully developed and commercialized as potent agents for crop protection, exhibiting a broad spectrum of activity as fungicides, insecticides, and herbicides. acs.orgnih.gov The inherent biological activity of the thiazole ring, combined with the ability to introduce a wide range of functional groups, allows for the fine-tuning of their properties to target specific agricultural pests and diseases while minimizing environmental impact. acs.orgnih.gov

Several commercially successful pesticides incorporate the thiazole moiety, underscoring its importance in the agrochemical industry. researchgate.net For example, Thifluzamide is a thiazole-based fungicide used to control a variety of fungal diseases in crops. The mechanism of action of many such compounds involves the inhibition of essential enzymes in the target organisms, leading to their disruption and death.

The structural framework of this compound presents a promising starting point for the development of new agrochemicals. The benzyl and methylamine groups can be modified to enhance uptake by plants, improve translocation within the plant, and increase potency against target pests. Research in this area would involve the synthesis of novel analogues and their screening for pesticidal activity against a panel of relevant insects, fungi, and weeds.

The following table provides examples of commercialized thiazole-based agrochemicals and their primary applications.

Trade NameChemical ClassPrimary Application
ThiamethoxamNeonicotinoidInsecticide
ThifluzamideThiazole CarboxamideFungicide
ThiabendazoleBenzimidazoleFungicide

Development in Material Science (e.g., Polymers)

In recent years, the unique electronic and structural characteristics of the thiazole ring have garnered interest in the field of material science. Thiazole-containing polymers are being explored for a variety of applications, leveraging the rigidity, thermal stability, and potential for electronic conductivity conferred by the heterocyclic core. chemimpex.commdpi.com The incorporation of this compound or its derivatives as monomeric units into polymer chains could lead to the creation of novel materials with tailored properties.

The synthesis of such polymers can be achieved through various polymerization techniques, including condensation polymerization and ring-opening polymerization. mdpi.com The resulting materials could exhibit enhanced thermal and mechanical properties, making them suitable for use in high-performance applications. Furthermore, the presence of the thiazole ring can impart specific optical and electronic properties, opening up possibilities for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netacs.org

Research in this area focuses on the design and synthesis of novel thiazole-containing monomers and their subsequent polymerization. The properties of the resulting polymers are then characterized using techniques such as thermal analysis, mechanical testing, and spectroscopic methods to evaluate their potential for various material science applications.

Potential in Diagnostic Applications (e.g., Biosensors)

The thiazole moiety is also a valuable component in the design of diagnostic tools, particularly in the development of fluorescent biosensors. researchgate.netresearchgate.net Certain thiazole derivatives, such as Thiazole Orange, exhibit a phenomenon known as 'turn-on' fluorescence, where their fluorescence intensity dramatically increases upon binding to a specific biological target, such as DNA or proteins. nih.gov This property makes them excellent candidates for use as probes in a variety of diagnostic assays.

This compound could serve as a scaffold for the development of novel fluorescent sensors. By attaching specific recognition elements to the molecule, it could be engineered to bind to a target of interest, such as a disease biomarker or a specific nucleic acid sequence. Upon binding, a conformational change in the molecule could lead to a measurable change in its fluorescence properties, allowing for the sensitive and selective detection of the target.

The development of thiazole-based biosensors involves the synthesis of a range of candidate probes with different recognition moieties. These probes are then tested for their ability to selectively bind to the target molecule and produce a detectable signal. The goal is to develop robust and reliable sensors that can be used in various diagnostic platforms, from laboratory-based assays to point-of-care testing devices.

Mechanistic Insights and Molecular Interactions

Elucidation of Mechanism of Action

There is no publicly available research detailing the specific enzyme inhibition mechanisms or kinetic parameters for C-(2-benzyl-thiazol-4-yl)-methylamine.

Specific data on the binding interactions and affinities of this compound with any biological receptor are not documented in the scientific literature.

There are no published studies investigating the modulation of cellular pathways or specific signaling events by this compound.

Computational Chemistry and Molecular Modeling Studies

No molecular docking studies predicting the interaction of this compound with specific protein targets have been published.

There are no available in silico predictions for the biological activity or the ADME properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting their therapeutic efficacy and optimizing their molecular structure for enhanced biological activity. These models are built by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with experimentally determined biological data.

In a study focused on a series of 2-(2-benzyl-4-thiazolyl)ethanamine derivatives, which are structurally related to this compound, QSAR analysis was employed to investigate their H1-antihistaminergic activity. akjournals.com The analysis revealed that lipophilicity and certain structural features were key determinants of their biological function. By quantifying these relationships, predictive models can be developed to guide the synthesis of new analogues with improved potency. akjournals.com

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of chemically related compounds with a range of biological activities is chosen.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These can include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. imist.ma

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity. imist.mauq.edu.au

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. imist.ma

For thiazole (B1198619) derivatives, QSAR studies have successfully identified key molecular features that govern their activity as, for example, inhibitors of enzymes like PIN1, which is implicated in cancer. imist.ma Such models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Table 1: Key Molecular Descriptors Used in QSAR Analysis of Thiazole Analogues

Descriptor CategoryExamplesRelevance to Biological Activity
Physicochemical LogP, Molar Refractivity (MR)Influences solubility, membrane permeability, and drug-receptor interactions. imist.ma
Electronic HOMO/LUMO Energies, Dipole MomentDetermines the electronic aspects of ligand-receptor binding and chemical reactivity. imist.ma
Topological Connectivity Indices, Shape IndicesDescribes the size, shape, and branching of the molecule, affecting how it fits into a binding site.
Steric van der Waals Volume, Surface AreaRelates to the spatial arrangement of atoms and their influence on binding affinity.

Frontier Molecular Orbital (FMO) Analysis and Density Functional Theory (DFT) Studies

Frontier Molecular Orbital (FMO) analysis, often conducted using Density Functional Theory (DFT), provides deep insights into the electronic properties and reactivity of molecules like this compound and its analogues. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. kbhgroup.in

The key components of FMO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com

For various thiazole derivatives, DFT calculations have been used to:

Optimize the molecular geometry to its lowest energy conformation. kbhgroup.in

Calculate the energies of the HOMO and LUMO, and map their distribution across the molecule. mdpi.com

Determine global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, which help in predicting how the molecule will interact with biological targets. kbhgroup.in

In studies of 2-(2-hydrazineyl)thiazole derivatives, DFT analysis revealed how different substituents on the thiazole ring influence the electronic properties and, consequently, the reactivity of the compounds. kbhgroup.in Similarly, for benzothiazole (B30560) derivatives, DFT calculations have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO-LUMO gap, thereby modulating their biological activity. mdpi.comscirp.org This information is invaluable for designing analogues of this compound with specific electronic profiles tailored for optimal interaction with a target protein.

Table 2: Representative FMO and Reactivity Data for Thiazole Derivatives from DFT Studies

Compound TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Implied Reactivity
Substituted 2-Hydrazineylthiazole-5.9 to -5.4-2.1 to -1.53.4 to 4.2High to Moderate
Benzothiazole with CF3 group-6.8-2.344.46High
Unsubstituted Benzothiazole-6.7-1.974.73Moderate

Note: The values presented are illustrative and can vary based on the specific substituents and computational methods used.

Structural Biology Approaches

Co-crystallization Studies of this compound Analogues with Target Proteins

Co-crystallization is a powerful technique in structural biology where a small molecule (ligand) is crystallized together with its target protein. The resulting crystal structure, determined through X-ray diffraction, provides a detailed, three-dimensional view of the ligand-protein complex at an atomic level. This information is crucial for understanding the precise binding mode of a drug candidate and for rational drug design.

While specific co-crystallization data for this compound was not found, studies on other thiazole derivatives provide valuable insights into how this class of compounds interacts with protein targets. For instance, the co-crystal structure of a thiazole derivative with the bacterial protein FtsZ revealed the key interactions responsible for its inhibitory activity. nih.gov Such studies can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the protein's active site.

The process of co-crystallization involves:

Preparation of Protein and Ligand: High-purity protein and the ligand of interest are prepared.

Crystallization Screening: A wide range of conditions (e.g., pH, temperature, precipitant concentration) are tested to find the optimal conditions for growing a well-diffracting crystal of the protein-ligand complex.

X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand are modeled and refined.

Co-crystallization studies of 2-aminothiazole (B372263) derivatives with carboxylic acids have also been conducted to understand the fundamental hydrogen-bonding patterns, which are often transferable to protein-ligand interactions. uq.edu.auresearchgate.net These studies consistently show the involvement of the thiazole nitrogen and the amino group in forming strong hydrogen bonds. uq.edu.auresearchgate.net This knowledge can be extrapolated to predict how this compound and its analogues might bind to their biological targets, guiding the design of new compounds with improved binding affinity and selectivity.

Structure Activity Relationship Sar Studies of C 2 Benzyl Thiazol 4 Yl Methylamine Analogues

Impact of Substitutions on the Thiazole (B1198619) Ring System

The thiazole ring is a critical pharmacophore, and its substitution pattern significantly influences the biological profile of C-(2-benzyl-thiazol-4-yl)-methylamine analogues. globalresearchonline.netnih.gov Alterations at the C2, C4, and C5 positions have been shown to modulate activity, with even minor changes leading to substantial differences in potency and efficacy. nih.govresearchgate.net

The C2 position of the thiazole ring, occupied by the benzyl (B1604629) group in the parent compound, is a key determinant of biological activity. Studies have shown that the nature of the substituent at this position can dramatically alter the compound's interaction with its biological target. For instance, replacing the benzyl group with other aryl or heteroaryl moieties can lead to a significant variation in activity. researchgate.net The introduction of a methylene (B1212753) or ethylene (B1197577) spacer between the nitrogen at the 2-position of the thiazole ring and a phenyl ring has been shown to decrease biological activity in some related systems, suggesting that the direct linkage and conformation of the benzyl group are important. mdpi.com

In a series of 4-amino-5-aroylthiazoles, the substitution pattern on the phenyl of the benzylamino moiety at the C2-position was found to play an important role in the antiproliferative activity. mdpi.com While a 2-N-methylbenzylamino derivative showed micromolar activity, the corresponding N-desmethyl analogue was tenfold more potent, highlighting the subtle interplay of steric and electronic factors at this position. mdpi.com

Table 1: Impact of C2 Position Substitutions on Biological Activity
Compound AnalogueC2-SubstituentObserved Biological Effect
Analogue ABenzylaminoBaseline Activity
Analogue BN-methylbenzylaminoReduced antiproliferative activity compared to N-desmethyl analogue mdpi.com
Analogue CPhenylethylaminoSlight reduction in activity against certain cancer cell lines compared to benzylamino mdpi.com
Analogue DAnilinoPotent activity, suggesting rigidity at this position is favorable mdpi.com

The C5 position of the thiazole ring offers another site for structural modification that can impact biological activity. In some related thiazole derivatives, the introduction of an acyl group at the C5 position has been linked to antibacterial activity. semanticscholar.org The nature of the substituent at C5 can influence the electronic properties of the thiazole ring and introduce additional points of interaction with biological targets. For example, in a series of anticancer thiazole derivatives, substitutions at the C5 position were found to be critical for their cytotoxic effects. nih.gov

Significance of the Benzyl Moiety and its Structural Modifications

The benzyl group at the C2 position is a significant contributor to the biological activity of this compound. Modifications to the phenyl ring of this moiety have been extensively studied to probe the SAR. chemimpex.comresearchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule and influence its binding affinity to target proteins. nih.govnih.gov

For instance, in some series of thiazole-containing compounds, the presence of halogen substituents, particularly at the para position of the phenyl ring, has been found to be important for activity. nih.gov In other related heterocyclic systems, fluoro or cyano substitutions at the ortho position of a benzene (B151609) ring led to better inhibitory activity. nih.gov Conversely, in some cases, electron-donating groups on the phenyl ring have been associated with increased activity. nih.gov These findings suggest that the optimal substitution pattern on the benzyl ring is highly dependent on the specific biological target.

Table 2: Influence of Benzyl Moiety Substitutions on Biological Activity
Substitution on Phenyl RingGeneral Effect on Activity (in related systems)Reference
Para-halogen (e.g., -Cl, -F)Often enhances activity nih.gov
Ortho-fluoro or cyanoCan lead to better inhibitory activity nih.gov
Electron-donating groups (e.g., -OCH3)May increase activity in certain contexts nih.gov
Electron-withdrawing groups (e.g., -NO2)Can enhance activity in other contexts nih.gov

Comparative SAR with Other Thiazole-Containing Pharmacophores

The SAR of this compound analogues can be contextualized by comparing it with other thiazole-containing pharmacophores. chemimpex.comnih.govnih.govnih.govnih.govresearchgate.net For example, in some anticonvulsant thiazole derivatives, the presence of a 1,2,4-triazole (B32235) ring linked to the thiazole moiety showed high activity. nih.gov In another study on antimicrobial thiazoles, the linkage of a pyrazoline ring to the thiazole core was explored, with substitutions on both heterocyclic rings influencing the activity spectrum. nih.gov

Pharmacophore Design and Optimization for Enhanced Activity and Selectivity of this compound Analogues

The thiazole ring itself is a critical component, often serving as a rigid scaffold to correctly orient the other functional groups for optimal target binding. mdpi.com Its electronic properties and ability to participate in various non-covalent interactions are fundamental to its role in medicinal chemistry. mdpi.com The benzyl group at the 2-position and the methylamine (B109427) at the 4-position are primary sites for modification to explore the chemical space around the core scaffold and to enhance target engagement.

Strategic modifications to the this compound scaffold are guided by structure-activity relationship (SAR) studies, which systematically evaluate the impact of structural changes on biological activity. For instance, in the development of checkpoint kinase 1 (CHK1) inhibitors, a 2-aminothiazole-4-carboxamide (B58295) scaffold was utilized, which shares structural similarities with the this compound core. nih.gov The optimization of this series revealed that specific combinations of substituents are crucial for achieving high cellular potency and selectivity against related kinases like CDK2. nih.gov The X-ray crystal structure of one such analogue bound to CHK1 highlighted a "U-shaped" conformation, providing a detailed map of the key interactions within the ATP-binding site that could be leveraged for further design. nih.gov

In a different context, the optimization of thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors led to the discovery of a potent compound that incorporated a guanidine (B92328) group. nih.gov This modification demonstrates how the introduction of new functional groups can significantly enhance inhibitory activity. The lead compound from this study showed an IC50 of 230 nM against human VAP-1 and also demonstrated efficacy in an in vivo model of diabetic macular edema. nih.gov

The following table illustrates how systematic modifications of a related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold can influence inhibitory activity against cyclin-dependent kinase 9 (CDK9), showcasing the principles of pharmacophore optimization.

CompoundModification on Phenylamino GroupModification on Thiazole RingCDK9 IC50 (nM)Selectivity vs. CDK2
12lp-1-(piperazin-1-yl)ethanoneCN at C4>3-fold loss of potency-
12sm-(1,4-diazepan-1-yl)ethanoneUnsubstitutedPotentAppreciable
12tm-(1,4-diazepan-1-yl)UnsubstitutedPotentAppreciable
12um-(1,4-diazepan-1-yl)Unsubstituted7>80-fold

Furthermore, the development of N-(thiazol-2-yl)-benzamide analogues as antagonists for the Zinc-Activated Channel (ZAC) provides additional insights into pharmacophore optimization. semanticscholar.org In this series, substitutions on both the thiazole and the benzamide (B126) moieties were explored to delineate the structural requirements for activity. It was found that the thiazole ring was essential for activity, as its replacement with other heterocyclic systems resulted in inactive compounds. semanticscholar.org The electronic properties of substituents on the thiazole ring were also critical; small electron-withdrawing groups at the 5-position yielded some of the more potent antagonists, while electron-donating groups in the same position led to inactive analogues. semanticscholar.org

The following interactive table summarizes the structure-activity relationships for a series of N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists.

Compound AnalogueModificationEffect on ZAC Antagonist Activity
2f-i, 3kReplacement of the thiazole ringInactive
1, 3fSmall electron-withdrawing groups at thiazole C5-position (e.g., methoxy, nitro)More potent
2a, 3g,iElectron-donating groups at thiazole C5-position (e.g., methyl, phenyl)Inactive
5am-fluoro substitution on the phenyl ringOne of the most potent antagonists

These examples underscore the iterative nature of pharmacophore design and optimization. By systematically modifying the core this compound scaffold and evaluating the resulting analogues for biological activity and selectivity, researchers can develop a comprehensive understanding of the SAR and refine the pharmacophore model to guide the design of more effective and selective therapeutic agents.

Therapeutic Applications and Drug Discovery Prospects

C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE as a Lead Compound for Pharmaceutical Development

This compound is recognized as a valuable lead compound and a key intermediate in the synthesis of new pharmaceutical agents. chemimpex.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The structural framework of this compound, featuring a benzyl (B1604629) group at the 2-position and a methylamine (B109427) group at the 4-position of the thiazole (B1198619) ring, provides a versatile foundation for chemical modification. chemimpex.comtandfonline.comtandfonline.com These modifications are crucial for enhancing potency, selectivity, and pharmacokinetic properties. Researchers utilize this compound as a starting point for exploring enzyme inhibition and receptor binding, which are fundamental processes in understanding and combating complex diseases, particularly in the fields of oncology and neurology. chemimpex.com Its structure allows for the systematic design of derivatives with improved efficacy, making it an attractive candidate for ongoing drug discovery efforts. chemimpex.com

Development of Novel Therapeutic Agents Based on the Thiazole Scaffold

The thiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological activities. sciencecentral.innih.gov Its presence in clinically approved drugs validates its importance in medicinal chemistry. nih.govnih.gov Scientists have successfully synthesized and tested numerous thiazole derivatives, demonstrating their potential against various diseases. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic characteristics, may enhance their ability to penetrate microbial cell membranes, contributing to their broad-spectrum activity. mdpi.comglobalresearchonline.net

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives now in clinical use. nih.govajgreenchem.com These compounds can inhibit various biological targets crucial for cancer cell proliferation and survival. nih.govtandfonline.com For instance, Dasatinib, a thiazole derivative, is a multi-kinase inhibitor used to treat specific types of leukemia. ajgreenchem.comsciencescholar.us Another example, Dabrafenib, selectively targets the B-RAF enzyme in the treatment of melanoma. ajgreenchem.com Research has shown that novel synthetic thiazole derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer. nih.govnih.govwisdomlib.org The mechanism of action often involves inducing apoptosis (programmed cell death) or inhibiting key enzymes like topoisomerase II, which is essential for DNA replication in cancer cells. nih.gov

Compound TypeTarget Cancer Cell LineReported Activity (IC₅₀)Mechanism of Action
Benzimidazole-thiazole derivativesVarious human cancer cell linesSignificant cytotoxic activityNot specified
Thiazolyl-pyrazolone derivativesMCF-7 (Breast), HepG-2 (Liver), HCT-116 (Colon)Potent antiproliferative effectsPotential VEGFR-2 Inhibition
2-(hydrazinyl)-1,3-thiazole derivativesMCF-7 (Breast)IC₅₀ = 5.73 µMAntiproliferative
Thiazole-based hLDHA inhibitorsHepG2 (Liver)IC₅₀ = 5.15 µMInhibition of human lactate (B86563) dehydrogenase A

The thiazole scaffold is also a promising framework for developing drugs to treat neurodegenerative diseases, such as Alzheimer's disease. researchgate.netnih.gov A key therapeutic strategy for Alzheimer's is the inhibition of the enzyme Acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). nih.govacs.org Several thiazole-based derivatives have been synthesized and shown to be potent AChE inhibitors. researchgate.netacs.org For example, certain acridine–thiazole hybrid derivatives have demonstrated AChE inhibitory activity with IC₅₀ values in the nanomolar range. acs.org By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may help to alleviate some of the cognitive symptoms associated with the disease. nih.gov Researchers are actively designing multi-target thiazole derivatives that can address various pathological aspects of Alzheimer's, including the aggregation of amyloid-beta plaques. nih.gov

With the rise of antimicrobial resistance, there is an urgent need for new and effective antimicrobial drugs. jchemrev.comijpsjournal.com The thiazole nucleus has proven to be a valuable scaffold in the design of novel agents with antibacterial and antifungal properties. nih.govbiointerfaceresearch.com Thiazole derivatives have demonstrated significant activity against a range of pathogens, including multidrug-resistant strains like Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). nih.govjchemrev.com The mechanism of action for some thiazole-based antimicrobials involves disrupting the bacterial cell membrane, leading to the leakage of cellular contents and cell death. mdpi.com For example, certain 2,4-disubstituted thiazole derivatives have shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com

Compound TypeTarget OrganismReported Activity (MIC)
Hydrazone bearing thiazole derivativesS. aureus, E. coliPotent biological activity
Trichlorophenyl thiazole derivativesBacillus subtilis, E. coli, S. aureusSignificant inhibitory impact
Thiazole-based Schiff base compoundsE. coli, S. aureusGood activity (14-15 mm inhibition zone)
Bisthiazole derivativesK. pneumoniae, A. fumigatus0.03 µg/mL

Strategies for Optimizing Efficacy and Selectivity of Derived Compounds

A central focus of medicinal chemistry is the optimization of lead compounds to enhance their therapeutic properties while minimizing side effects. For thiazole-based compounds, several strategies are employed to improve efficacy and selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this process, where systematic modifications are made to the thiazole scaffold to understand how different chemical groups influence biological activity. nih.gov For instance, the introduction of specific substituents, such as electron-withdrawing groups on an attached phenyl ring, has been shown to increase anticonvulsant or antimicrobial activity. mdpi.comnih.gov

Another key strategy is the creation of hybrid molecules, where the thiazole ring is combined with other known pharmacologically active scaffolds. researchgate.net This approach can lead to compounds with dual or multi-target activity, which can be particularly effective for complex diseases like cancer or neurodegenerative disorders. nih.gov Furthermore, bioisosteric replacement, which involves substituting one part of the molecule with another that has similar physical or chemical properties, is used to improve metabolic stability and reduce potential toxicity. tandfonline.com Computational methods, including molecular docking and in silico screening, are increasingly used to predict how a designed molecule will interact with its biological target, allowing for a more rational and efficient design process. acs.orgjpionline.org

Challenges and Future Directions in Thiazole-Based Drug Discovery

Despite the significant promise of the thiazole scaffold, several challenges remain in the development of new drugs. nih.gov One of the primary hurdles is the emergence of drug resistance, particularly in the fields of oncology and infectious diseases. nih.govijpsjournal.com This necessitates the continuous innovation of novel compounds that can overcome existing resistance mechanisms. Another challenge is ensuring the selectivity of these compounds to minimize off-target effects and associated toxicity. While the thiazole ring is a privileged scaffold, some derivatives, like 2-aminothiazoles, have been identified as "frequent hitters" in screening campaigns, meaning they can show non-specific activity, which requires careful validation. nih.govacs.org

Future research will likely focus on the design of highly selective and potent thiazole derivatives. nih.gov There is a growing interest in developing multi-target ligands that can simultaneously modulate several key pathways involved in a disease's progression. nih.gov The application of advanced synthetic methodologies will enable the creation of more diverse and complex thiazole libraries for screening. eurekaselect.com Additionally, a deeper understanding of the metabolic pathways of thiazole-containing drugs is crucial to predict and avoid the formation of reactive or toxic metabolites. researchgate.neteurekaselect.com The integration of computational chemistry with traditional synthesis and biological evaluation will continue to accelerate the discovery of the next generation of thiazole-based therapeutics. acs.org

Advanced Research Tools and Methodologies in the Study of C 2 Benzyl Thiazol 4 Yl Methylamine

High-Throughput Screening (HTS) for Lead Identification

High-Throughput Screening (HTS) represents a critical starting point in modern drug discovery for identifying "hit" compounds from vast chemical libraries. This process involves the automated testing of extensive compound collections, which can number in the hundreds of thousands, against a specific biological target. nih.gov In the search for new therapeutic agents, a compound like C-(2-benzyl-thiazol-4-yl)-methylamine might be part of a diverse chemical library screened for activity. nih.gov

The primary goal of HTS is to rapidly identify compounds that demonstrate a desired biological effect. For instance, in campaigns targeting parasitic diseases, libraries are screened using assays based on observable phenotypes like parasite motility, with hits being identified through automated image analysis. nih.gov These initial hits, identified in single-point assays at a fixed concentration, are then subjected to further evaluation to confirm their activity and assess their potential as lead compounds for further optimization. nih.gov

Table 1: Key Stages of a High-Throughput Screening (HTS) Campaign
StageDescriptionExample from Research
Assay DevelopmentCreation of a robust and automated assay suitable for screening a large number of compounds.Development of a motility-based assay for worm larvae using image analysis. nih.gov
Primary ScreeningInitial screening of the entire compound library at a single concentration to identify "hits".Screening of nearly 300,000 compounds at a concentration of 10–12.5μM. nih.gov
Hit ConfirmationRe-testing the initial hits to confirm their biological activity and eliminate false positives.Hits are re-screened against both juvenile and adult worms to identify broadly active compounds. nih.gov
Dose-Response AnalysisTesting confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).Characterizing the concentration at which a compound elicits a half-maximal response.
Secondary AssaysEvaluating hits in different, often more complex, assays to understand their mechanism of action and selectivity.Screening against a mammalian cell line to assess cytotoxicity and ensure a therapeutic window. nih.gov

Cheminformatics and Bioinformatics in Compound Prioritization

Following initial identification through methods like HTS, cheminformatics and bioinformatics play a pivotal role in prioritizing which compounds merit the substantial investment of further development. These computational disciplines use data and algorithms to analyze and predict the properties of chemical compounds, streamlining the drug discovery pipeline. nih.govmdpi.com

Publicly accessible databases are indispensable resources in modern drug discovery. ChEMBL, for example, is a large, manually curated database containing extensive bioactivity data on drug-like molecules, abstracted from primary scientific literature. ebi.ac.uknih.gov It links chemical structures to their biological activities and genomic data, aiding researchers in translating genomic information into potential drugs. ebi.ac.uk

For a compound such as this compound, researchers can query databases like ChEMBL to find structurally similar compounds, retrieve their known biological targets, and analyze their structure-activity relationships (SAR). This information is crucial for predicting the compound's potential targets and prioritizing it for specific therapeutic areas, such as oncology or neurology. chemimpex.com The Protein Data Bank (PDB) provides 3D structural information of proteins, which is essential for structure-based drug design efforts.

Table 2: Data Types Available in the ChEMBL Database
Data CategoryDescriptionUtility in Research
Compound InformationChemical structures, physicochemical properties, and synonyms for small molecules. nih.govAllows for similarity searches and property predictions for compounds like this compound.
Bioactivity DataQuantitative measurements of a compound's biological effect (e.g., IC50, Ki, EC50) from various assays. nih.govHelps in assessing the potency and efficacy of a compound against specific targets.
Target InformationDetails on protein targets, including sequence, family classification, and function. nih.govEnables the identification of potential biological targets for a given compound.
Assay DetailsDescriptions of the experimental conditions under which bioactivity data were generated. nih.govProvides context for interpreting bioactivity data and comparing results across different studies.

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the analysis of vast and complex datasets to predict the properties of molecules. mdpi.commdpi.com These technologies can significantly accelerate the identification and optimization of lead compounds. nih.gov ML algorithms can be trained on large datasets of known drugs and their properties to develop predictive models for chemical, biological, and physical characteristics. mdpi.com

Applications of AI/ML in the study of compounds like this compound include:

Predicting Drug-Target Interactions: AI models can predict the likely biological targets of a novel compound by analyzing its structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML is used to build models that correlate a compound's chemical structure with its biological activity, guiding the synthesis of more potent analogues. nih.gov

ADME/T Prediction: Algorithms can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile of a molecule, helping to identify candidates with favorable pharmacokinetic properties early in the process. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired therapeutic properties from scratch. crimsonpublishers.com

Table 3: Applications of AI/ML in the Drug Discovery Pipeline
Application AreaDescriptionImpact on Research
Target IdentificationAnalyzing genomic and proteomic data to identify novel protein targets associated with a disease. mdpi.comIncreases the number of potential targets for new drugs.
Hit IdentificationUsing predictive models to screen virtual libraries of millions of compounds to find potential hits. nih.govReduces the time and cost associated with physical HTS campaigns.
Lead OptimizationGuiding the chemical modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties. nih.govAccelerates the development of high-quality drug candidates.
Toxicity PredictionPredicting potential toxic effects of compounds before they are synthesized or tested in animals. crimsonpublishers.comImproves the safety profile of drug candidates and reduces late-stage failures.

In vitro and In vivo Bioassay Development and Implementation

Following computational prioritization, candidate compounds must undergo rigorous biological testing. This involves a phased approach, starting with in vitro assays (in a controlled laboratory environment) and progressing to in vivo studies (in living organisms) for the most promising candidates. nih.gov

In vitro cell-based assays are fundamental for confirming the biological activity of a compound and elucidating its mechanism of action. chemimpex.com These assays use living cells to measure the effect of a compound on specific biological processes. For a molecule with a thiazole (B1198619) scaffold, such as this compound, a variety of assays can be employed depending on the therapeutic target. chemimpex.commdpi.com

For example, in oncology research, antiproliferative assays like the MTT assay are used to measure a compound's ability to inhibit the growth of human cancer cell lines. nih.gov Other assays can be designed to measure enzyme inhibition, receptor binding, or the modulation of specific signaling pathways. chemimpex.comnih.gov

Table 4: Examples of Cell-Based Assays for Biological Endpoint Determination
Assay TypeBiological Endpoint MeasuredExample Application
Antiproliferative Assays (e.g., MTT)Inhibition of cell growth and viability.Evaluating the cytotoxic effects of novel triazole compounds against human cancer cell lines like HeLa, MCF-7, and A2780. nih.gov
Enzyme Inhibition AssaysThe ability of a compound to block the activity of a specific enzyme.Assessing the inhibition of 5-lipoxygenase (5-LO) product formation in human polymorphonuclear leukocytes (PMNL). nih.gov
Receptor Binding AssaysThe affinity and selectivity of a compound for a specific cellular receptor.Used to understand complex biological processes and drug-target interactions. chemimpex.com
DNase I Inhibition AssayInhibitory effectiveness against enzymes like bovine pancreatic DNase I.Evaluated by spectrophotometric measurement of acid-soluble nucleotide formation. mdpi.com

Compounds that demonstrate promising activity and selectivity in in vitro assays are advanced to in vivo testing in animal models. These studies are essential for evaluating a compound's efficacy in a complex biological system and for understanding its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. nih.gov

Animal models are chosen based on their ability to mimic aspects of a human disease. For instance, to test a novel CRF1 antagonist with a thiazole core, researchers used rat models of anxiety and alcoholism to demonstrate efficacy. nih.gov In such studies, key parameters are measured, including behavioral responses (e.g., performance in an elevated plus-maze), disease-specific outcomes (e.g., reduction in alcohol self-administration), and pharmacokinetic profiles (e.g., oral bioavailability, plasma concentration, and half-life). nih.gov These in vivo studies provide the critical proof-of-concept needed to justify further development of a compound towards clinical trials.

Table 5: Data Gathered from In Vivo Animal Model Studies
ParameterDescriptionExample from Research
EfficacyThe ability of the compound to produce the desired therapeutic effect in a disease model.A thiazole derivative blocked excessive alcohol self-administration in rats with a history of dependence. nih.gov
Pharmacokinetics (PK)The absorption, distribution, metabolism, and excretion of the compound. Key metrics include bioavailability, Cmax, and half-life.A novel thiazole antagonist was found to have an oral bioavailability of 91.1% in rats. nih.gov
Pharmacodynamics (PD)The relationship between drug concentration and its effect on the body.Ex vivo binding studies to determine the dose required to occupy a certain percentage of target receptors in the brain (ED50). nih.gov
Proof-of-ConceptDemonstration that the compound has the intended biological effect in a living organism, supporting its therapeutic hypothesis.A compound reversed anxiety-like behavior caused by alcohol withdrawal in a dose-dependent manner. nih.gov

Biophysical and Biochemical Assays for Target Engagement and Mechanism Elucidation

The comprehensive study of "this compound" and its derivatives in drug discovery necessitates a suite of advanced biophysical and biochemical assays. These methodologies are crucial for confirming direct binding to a biological target (target engagement) and for unraveling the specific manner in which the compound exerts its effects (mechanism of action). These assays provide quantitative data on binding affinity, kinetics, thermodynamics, and functional cellular outcomes, which are indispensable for lead optimization and the development of effective therapeutics.

Biophysical Assays for Direct Target Engagement

Biophysical techniques offer a direct and often label-free approach to studying the interaction between a small molecule and its target protein. These methods are fundamental in the early stages of drug discovery to validate hits from primary screens and to characterize the binding properties of lead compounds.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring biomolecular interactions in real-time. nih.govbioradiations.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. bioradiations.com The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique provides a wealth of information, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov The kinetic parameters are particularly valuable, as a compound's efficacy can sometimes be better correlated with its residence time on the target (related to k_off) than with its affinity alone. nih.gov

Hypothetical SPR Data for this compound Binding to a Kinase Target

Parameter Value Unit
Association Rate (k_on) 2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off) 5.0 x 10⁻³ s⁻¹

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govamericanlaboratory.com It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. reactionbiology.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein, and the resulting heat changes are measured. khanacademy.org

The data from an ITC experiment can be used to determine the binding affinity (K_D), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. americanlaboratory.com This complete thermodynamic profile provides deep insights into the forces driving the binding event, which is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's binding properties. nih.gov

Hypothetical Thermodynamic Profile of this compound Binding

Thermodynamic Parameter Value Unit
Binding Affinity (K_D) 50 nM
Stoichiometry (n) 1.1 -
Enthalpy Change (ΔH) -8.5 kcal/mol

Thermal Shift Assays (TSA)

Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are a rapid and cost-effective method for assessing ligand binding. nih.govaxxam.com The principle behind TSA is that the binding of a ligand to a protein generally increases its thermal stability. wikipedia.org In a TSA experiment, the protein is heated in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds due to the increasing temperature, the dye fluoresces, and the melting temperature (T_m) of the protein can be determined. thermofisher.com

An increase in the T_m of the target protein in the presence of this compound is indicative of direct binding. nih.gov This method is particularly useful for high-throughput screening to identify initial hits and to rapidly assess the effects of different buffer conditions on protein stability. axxam.com

Biochemical Assays for Mechanism of Action Elucidation

Biochemical assays are essential for determining the functional consequences of a compound binding to its target. These assays are designed to measure the activity of the target protein, typically an enzyme, and how it is modulated by the compound.

Enzyme Kinetic Assays

If the target of this compound is an enzyme, enzyme kinetic assays are fundamental to elucidating its mechanism of inhibition. These assays measure the rate of the enzymatic reaction under various conditions of substrate and inhibitor concentrations. researchgate.netteachmephysiology.com By analyzing the data using models such as the Michaelis-Menten equation, key kinetic parameters like the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined. libretexts.orgnih.gov

The inhibitory constant (K_i) is a measure of the inhibitor's potency, and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by observing how the inhibitor affects K_m and V_max. nih.gov This information is critical for understanding how the compound interacts with the enzyme and its substrate, and for guiding further chemical modifications to improve potency and selectivity.

Hypothetical Inhibition Data for this compound

Assay Type Parameter Value
Enzyme Inhibition Assay IC₅₀ 100 nM
Mechanism of Action Study K_i 45 nM

Reporter Gene Assays

For targets that are part of a cellular signaling pathway, reporter gene assays are a powerful tool to assess the compound's effect on downstream gene expression. youtube.com These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) that is placed under the control of a promoter that is regulated by the signaling pathway of interest.

If this compound inhibits a key protein in the pathway, this will lead to a change in the expression of the reporter gene, which can be easily measured. nih.gov Reporter gene assays are highly adaptable and can be used in high-throughput formats to screen for compounds that modulate specific signaling pathways in a cellular context.

Cell-Based Target Engagement Assays

While in vitro assays are crucial, it is also important to confirm that the compound engages its target within a cellular environment. Cellular thermal shift assays (CETSA) are an extension of the in vitro TSA and can be used to monitor ligand binding in intact cells or cell lysates. nih.gov An observed thermal stabilization of the target protein in cells treated with this compound provides strong evidence of intracellular target engagement.

Q & A

Q. What are the common synthetic routes for C-(2-benzyl-thiazol-4-yl)-methylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer: The synthesis typically involves benzylation of a thiazole precursor. For example, substituted benzaldehydes can react with amine-containing intermediates under reflux conditions in ethanol with glacial acetic acid as a catalyst (4–6 hours, 70–80°C) . Optimization can focus on solvent selection (e.g., dioxane or THF for improved solubility), catalyst loading (e.g., triethylamine for deprotonation), and temperature control to minimize side reactions. Evidence from thiazolium chloride-mediated reactions suggests that microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can confirm the benzyl and thiazole substituents, with aromatic protons appearing at δ 7.2–7.5 ppm and methylamine protons near δ 2.5–3.0 ppm.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., exact mass: 204.0706 g/mol) .
  • IR Spectroscopy: Stretching vibrations for C-N (1250–1350 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) provide structural confirmation .

Q. What biological activities have been reported for thiazole derivatives structurally related to this compound?

  • Methodological Answer: Thiazole derivatives are often evaluated for antimicrobial or enzyme-inhibitory properties. For example, N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine analogs have shown activity against bacterial strains via agar diffusion assays . Researchers should design dose-response experiments (e.g., MIC determinations) and compare results with positive controls like ampicillin.

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for benzylation steps be resolved?

  • Methodological Answer: Discrepancies may arise from differences in benzyl halide reactivity or competing side reactions (e.g., over-alkylation). A systematic approach includes:
  • Controlled Parameter Variation: Test solvents (polar vs. nonpolar), bases (e.g., K2_2CO3_3 vs. Et3_3N), and temperatures.
  • Byproduct Analysis: Use LC-MS to identify intermediates, such as diarylated byproducts, which may form under prolonged reaction times .
  • Kinetic Studies: Monitor reaction progress via TLC or in situ IR to pinpoint optimal stopping points .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:
  • DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the methylamine group’s electron density can be mapped to predict reactivity with acylating agents .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What strategies improve regioselective functionalization of the thiazole ring in this compound?

  • Methodological Answer:
  • Protecting Groups: Temporarily block the methylamine group with tert-butyldimethylsilyl (TBDMS) chloride to direct electrophilic substitution to the thiazole’s 5-position .
  • Metal Catalysis: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C-H arylation at the 4-position of the thiazole .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodological Answer:
  • Chromatographic Analysis: Employ HPLC with varying mobile phases (e.g., 250 mM methylamine buffer at pH 3–9) to assess degradation products. Evidence from chlorpromazine analogs suggests alkaline conditions may hydrolyze the thiazole ring .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via NMR or LC-MS.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE
Reactant of Route 2
C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.